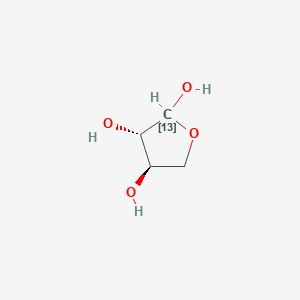

![molecular formula C5H10O5 B584082 D-[2-13C]xylulose CAS No. 131771-47-6](/img/structure/B584082.png)

D-[2-13C]xylulose

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

D-[2-13C]xylulose belongs to the class of organic compounds known as pentoses . These are monosaccharides in which the carbohydrate moiety contains five carbon atoms . Xylose, also known as D-xylose, is a type of sugar that is normally easily absorbed by the intestines .

Synthesis Analysis

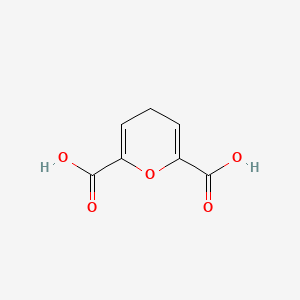

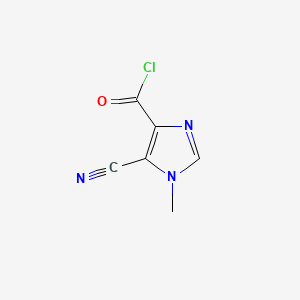

The synthesis of D-[2-13C]xylulose involves several biochemical routes. For instance, 1-Deoxy-D-xylulose-5-phosphate synthase (DXS) is the first rate-limiting enzyme involved in the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway for terpenoids biosynthesis . Three types of DXS (DXS1, DXS2, and DXS3) have been identified in plants .Molecular Structure Analysis

The molecular structure of D-[2-13C]xylulose can be viewed using various tools . The structure, properties, spectra, suppliers, and links for D-[2-13C]xylulose can be found on various databases .Chemical Reactions Analysis

Xylose is initially converted into xylulose by different enzymes in various microorganisms . In bacteria, isomerization of xylose to xylulose is usually catalyzed by xylose isomerase (XI) directly, whereas yeast and mycelial fungi need a two-step pathway employing d-xylose reductase (XR) and xylitol dehydrogenase (XDH) .Physical And Chemical Properties Analysis

D-[2-13C]xylulose is a white crystalline sugar, commercially used as an artificial sweetener in the food and pharmaceutical industries . It has a lesser calorific value compared to sucrose but has a relative sweetness almost equal to sucrose .Applications De Recherche Scientifique

D-[2-13C]xylulose has been used to study the incorporation of labeled compounds into various biological molecules. For example, Sagner et al. (1998) found that 1-deoxy-D-xylulose labeled with 13C or 14C is incorporated into monoterpenoids and carotenoids in higher plants, although the rate of incorporation was lower compared to carotene and phytol (Sagner et al., 1998).

Ligthelm et al. (1988) investigated D-[1-13C] xylose metabolism in Pichia stipitis under aerobic and anaerobic conditions, using nuclear magnetic resonance spectroscopy. They observed differences in metabolism under these conditions, suggesting a role in studying microbial metabolism (Ligthelm et al., 1988).

Hecht et al. (2001) explored the role of D-[2-13C]xylulose in terpene biosynthesis in Escherichia coli, demonstrating its use in studying the nonmevalonate pathway to terpenes (Hecht et al., 2001).

Research by Hill et al. (1996) incorporated 1-deoxy-D-xylulose into pyridoxol (vitamin B6) in Escherichia coli, showing its utility in vitamin biosynthesis studies (Hill et al., 1996).

A study by Bootten et al. (2004) used D-[1-13C]glucose to study xyloglucans in mung bean cell walls, highlighting its application in plant biology research (Bootten et al., 2004).

Kono et al. (2004) employed 13C-labeled glucose derivatives, including D-[2-13C]glucose, for studying the crystal structure of cellulose II in bacterial cellulose, demonstrating its role in structural biology (Kono et al., 2004).

Safety And Hazards

When handling D-[2-13C]xylulose, it is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Orientations Futures

Xylose is considered to be a promising renewable resource for producing biofuels and chemicals . Numerous efforts have been made to discover, characterize, and engineer the transporters and enzymes involved in xylose utilization to relieve glucose inhibition and to develop recombinant microorganisms to produce fuels and chemicals from xylose . Further studies are needed for a better understanding of the molecular mechanisms underlying the roles of DXS in these biological processes .

Propriétés

IUPAC Name |

(3S,4R)-1,3,4,5-tetrahydroxy(213C)pentan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h3,5-8,10H,1-2H2/t3-,5+/m1/s1/i4+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAQJHHRNXZUBTE-OALKFFQMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(=O)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H]([13C](=O)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-[2-13C]xylulose | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![D-[2-13C]talose](/img/structure/B584003.png)

![D-[2-13C]Threose](/img/structure/B584009.png)

![[2'-13C]thymidine](/img/structure/B584012.png)

![[1',2',3',4',5'-13C5]thymidine](/img/structure/B584018.png)